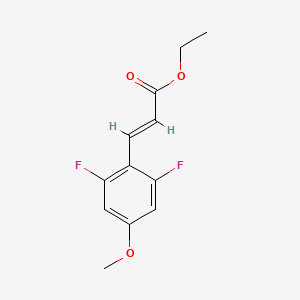

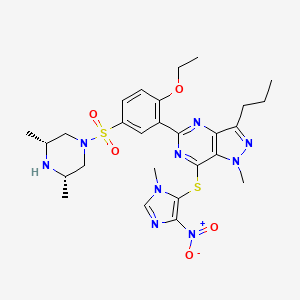

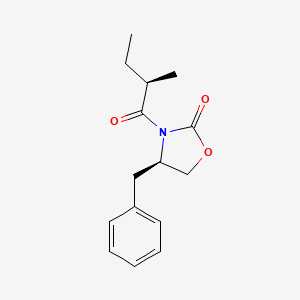

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” is a derivative of oxazolidin-2-one, a cyclic carbamate that has gained popularity in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action .

Synthesis Analysis

Oxazolidin-2-one antibacterial agents are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . A conventional route to the novel oxazolidin-2-one derivatives has been established with racemic β-aminoalanine derivatives as the key starting materials .Molecular Structure Analysis

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry . The oxazolidin-2-one ring is a cyclic carbamate skeleton . More detailed molecular structure analysis would require specific studies or computational modeling .Chemical Reactions Analysis

The chemical reactions involving oxazolidin-2-ones are diverse and depend on the specific derivative and reaction conditions . Detailed reaction mechanisms and analyses are typically the subject of specialized research studies.Scientific Research Applications

Protective Groups and Chiral Auxiliaries : Nogueira et al. (2015) discussed the use of oxazolidin-2-ones as protective groups for 1,2-amino alcohols and as chiral auxiliaries, with their study focusing on the crystal structures of various substituted oxazolidinecarbohydrazides (Nogueira et al., 2015).

Synthesis of α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) showed that 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, derived from α-amino acids, are efficient sources of enantiopure α,α-dialkylated α-amino acids (Rojas‐Lima et al., 2005).

Synthesis of Sex Pheromone : He et al. (2013) achieved an asymmetric synthesis of a sex pheromone of the peach leafminer moth, using (R)-4-benzyl-2-oxazolidinone as a key intermediate (He et al., 2013).

Synthesis of Unusual Amino Acids : Brenner and Seebach (1999) used titanium enolates of acyl-oxazolidinones for the enantioselective preparation of γ-amino acids and γ-lactams from nitro olefins and carboxylic acids (Brenner & Seebach, 1999).

Enantiospecific Alkylations : Alonso et al. (1998) explored enantiospecific alkylations of alanine using oxazolidin-5-ones (Alonso et al., 1998).

Ceramide Analogs with Anticancer Activities : Singh et al. (2011) designed heterocyclic analogs of ceramide as oxazolidin-2-ones, showing significant antileukemic activities against human leukemia HL-60 cells (Singh et al., 2011).

Cholesterol Absorption Inhibitor : Singh et al. (2013) developed efficient enzymatic methods for synthesizing (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, an intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor (Singh et al., 2013).

Future Directions

The future directions for research on oxazolidin-2-ones likely involve further exploration of their antibacterial properties, development of new synthetic routes, and investigation of new derivatives . The specific future directions for “®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one” would depend on the results of initial studies and the specific interests of researchers in the field.

properties

IUPAC Name |

(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJHFWFQTXWYQU-DGCLKSJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)